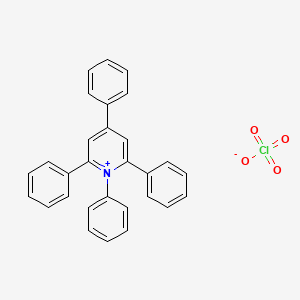

1,2,4,6-Tetraphenylpyridinium perchlorate

Übersicht

Beschreibung

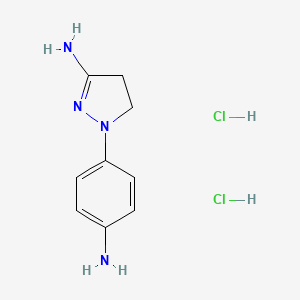

1,2,4,6-Tetraphenylpyridinium perchlorate is a useful research compound. Its molecular formula is C29H22ClNO4 and its molecular weight is 483.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Spectrophotometric Analysis

1,2,4,6-Tetraphenylpyridinium perchlorate (TPPP) is extensively used in spectrophotometric analysis. It has been employed as a counter ion in the spectrophotometric determination of various elements like niobium (Nb), gallium (Ga), thallium (Tl), and gold (Au). For instance, in the determination of Nb, TPPP forms an ion-association complex with an Nb(V)-thiocyanate complex, enabling accurate quantification of niobium in steel and ores (Aznárez et al., 1985). Similarly, for gallium, TPPP forms a complex with GaCl4- which can be used for spectrophotometric determination of gallium in aluminum (Ortuño et al., 1986).

Potentiometric Applications

TPPP is also valuable in potentiometric applications. It has been used as a titrant in the potentiometric precipitation titration of various anions, demonstrating its utility in identifying and quantifying different anionic species (Selig, 1978). Additionally, it has been incorporated into ion-selective electrodes for the determination of elements like antimony and thallium, showing its versatility in analytical chemistry (Sánchez-Pedreño et al., 1991).

Chemical Synthesis and Characterization

TPPP plays a role in the synthesis and characterization of various chemical compounds. For example, it has been used in the reaction of pyrylium salts with ureas, thioureas, and isothioureas to synthesize pyridine and pyrimidine derivatives (Zvezdina et al., 1979). Additionally, its incorporation in the development of luminogens with aggregation-induced emission characteristics illustrates its contribution to advanced material science (Wang et al., 2013).

Biomedical Research

In biomedical research, TPPP-related compounds have shown potential in areas like cellular imaging and photodynamic therapy. For instance, iron(II) complexes with TPPP derivatives have been explored for their photocytotoxicity and imaging capabilities in cancer cells, indicating their potential in therapeutic and diagnostic applications (Basu et al., 2012).

Based on recent research, this compound (TPPP) has found diverse applications in various scientific fields:

Chemosensor Development :

- TPPP has been utilized in the creation of chemosensors. A novel pyridinium salt derivative was designed for the specific sensing of anions like acetate and fluoride ions. This demonstrates TPPP's potential in biological and environmental sensing applications (Wang et al., 2021).

Electrochemical Applications :

- In the field of electrochemistry, TPPP-based compounds are being explored for their potential in enhancing hydrogen evolution reactions (HER). For instance, different substituents on the nitrogen atom of TPPP analogs significantly influence the electrocatalytic behavior and efficiency of these processes (Dolganov et al., 2020).

Photocatalysis and Light-Induced Processes :

- Research on TPPP derivatives has contributed to the development of photocatalytic systems. These compounds have been utilized in supramolecular assemblies for enhanced photocatalytic proton reduction and thioether oxidation. This highlights TPPP's role in advancing photocatalytic technologies (Lei et al., 2022).

Molecular Synthesis and Structural Analysis :

- TPPP is involved in the synthesis and characterization of complex molecular structures. For instance, its derivatives have been used in the synthesis of macrocyclic compounds, which have applications in structural chemistry and materials science (Moon et al., 2021).

Organic Redox Flow Batteries :

- In the area of energy storage, a TPPP derivative was synthesized for use as the positive electrolyte in neutral aqueous redox flow batteries. This research indicates the potential of TPPP in the development of energy storage technologies (Hu et al., 2021).

Eigenschaften

IUPAC Name |

1,2,4,6-tetraphenylpyridin-1-ium;perchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H22N.ClHO4/c1-5-13-23(14-6-1)26-21-28(24-15-7-2-8-16-24)30(27-19-11-4-12-20-27)29(22-26)25-17-9-3-10-18-25;2-1(3,4)5/h1-22H;(H,2,3,4,5)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKDGLFTWGVHFGA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=[N+](C(=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5.[O-]Cl(=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H22ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90499747 | |

| Record name | 1,2,4,6-Tetraphenylpyridin-1-ium perchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90499747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

483.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25506-69-8 | |

| Record name | 1,2,4,6-Tetraphenylpyridin-1-ium perchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90499747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[1-(4-Hydroxy-3,5-dimethylphenyl)-3-methylcyclohexyl]-2,6-dimethylphenol](/img/structure/B1654573.png)